molecular formula C18H23N3O3S B2767741 N1-(4-(dimethylamino)phenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide CAS No. 2034544-98-2

N1-(4-(dimethylamino)phenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide

Cat. No. B2767741
CAS RN: 2034544-98-2
M. Wt: 361.46
InChI Key: VZRVUWTUAJOVLG-UHFFFAOYSA-N
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Description

N1-(4-(dimethylamino)phenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and investigation of compounds containing dimethylamino phenyl groups have been explored for their potential in creating substances with significant chemical and physical properties. For instance, the study on the synthesis of oximes, aziridines, and allyl alcohols derived from substituted 1-phenyl-1-nonen-3-ones suggests the exploration of these compounds for potential cytotoxic and antitumor agents, highlighting the importance of chemical modifications for specific biological activities (Dimmock et al., 1978).

Potential Therapeutic Applications

  • Research into the mechanisms of hyperactivity induction from the nucleus accumbens by phenylethylamine derivatives, which share structural motifs with the query compound, has provided insights into the complex interactions between chemical structure and biological function. This could have implications for the development of new therapeutic strategies for managing conditions associated with hyperactivity (Costall, Naylor, & Pinder, 1976).

Photoredox Catalysis in Organic Synthesis

  • The application of acetic acid to accelerate visible-light photoredox catalysis for N-demethylation of N,N-dimethylaminophenyl derivatives represents a significant advancement in organic synthesis. This methodology could be instrumental in the structural modification of pharmaceuticals, enhancing the pharmacokinetic profiles of drugs and enabling the exploration of novel therapeutic compounds (Wu et al., 2017).

Antimicrobial Agents

  • The synthesis and biological evaluation of thiazolidinones as antimicrobial agents, where the dimethylaminophenyl group plays a crucial role in the activity of these compounds, underline the importance of structural diversity in the development of new antimicrobial strategies. This research demonstrates the potential of dimethylaminophenyl derivatives in addressing the growing concern of antibiotic resistance (Patel, Kumari, & Patel, 2012).

Nonlinear Optical Materials

  • The investigation of novel chalcone derivative compounds for their third-order nonlinear optical properties, including a derivative with a dimethylamino phenyl group, highlights the potential application of these materials in optical devices, such as optical limiters. This research suggests the broader applicability of dimethylaminophenyl derivatives in the development of materials with unique optical properties (Rahulan et al., 2014).

properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-12(22)16-9-8-15(25-16)10-11-19-17(23)18(24)20-13-4-6-14(7-5-13)21(2)3/h4-9,12,22H,10-11H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRVUWTUAJOVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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